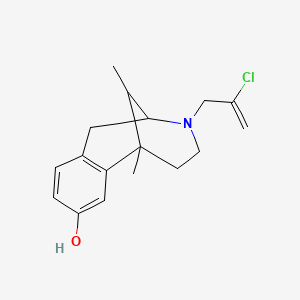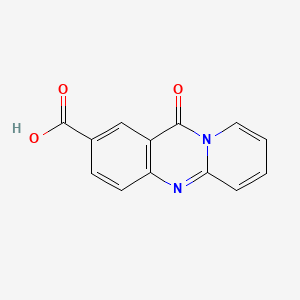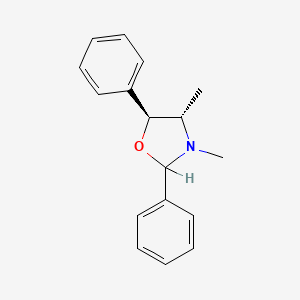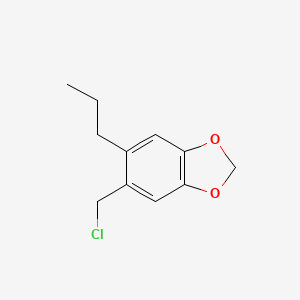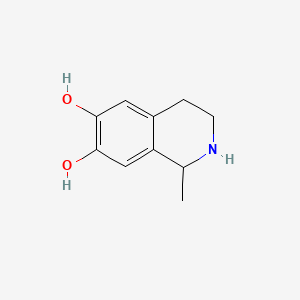
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
Descripción general
Descripción
1-Metil-1,2,3,4-tetrahidro-isoquinolina-6,7-diol es un compuesto perteneciente a la clase de las tetrahidroisoquinolinas. Estos compuestos son conocidos por sus diversas actividades biológicas y aplicaciones terapéuticas potenciales. La estructura de 1-Metil-1,2,3,4-tetrahidro-isoquinolina-6,7-diol incluye un núcleo de tetrahidroisoquinolina con grupos hidroxilo en las posiciones 6 y 7, y un grupo metilo en la posición 1.
Aplicaciones Científicas De Investigación
1-Metil-1,2,3,4-tetrahidro-isoquinolina-6,7-diol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como reactivo en varias reacciones químicas.
Industria: Se utiliza en la producción de productos farmacéuticos y como intermedio en la síntesis de otros compuestos bioactivos.
Mecanismo De Acción
El mecanismo de acción de 1-Metil-1,2,3,4-tetrahidro-isoquinolina-6,7-diol implica su interacción con varios objetivos moleculares y vías. Se ha demostrado que inhibe la actividad de las enzimas monoamino oxidasa (MAO), que están involucradas en la degradación de neurotransmisores como la dopamina y la serotonina . Al inhibir estas enzimas, el compuesto aumenta los niveles de estos neurotransmisores en el cerebro, lo que lleva a sus efectos antidepresivos. Además, tiene propiedades antioxidantes que ayudan a proteger las neuronas del estrés oxidativo y la neurotoxicidad .
Análisis Bioquímico
Biochemical Properties
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol plays a crucial role in biochemical reactions, particularly in the brain. It interacts with several enzymes and proteins, including monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The compound inhibits the activity of MAO, which is responsible for the breakdown of monoamines such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, contributing to its neuroprotective and antidepressant effects .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with dopamine receptors and its ability to inhibit free radical production play a significant role in its neuroprotective effects. Additionally, it has been observed to prevent glutamate-induced cell death and reduce oxidative stress in neuronal cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to dopamine receptors, inhibiting the formation of 3,4-dihydroxyphenylacetic acid and shifting dopamine catabolism towards COMT-dependent O-methylation. The compound also inhibits both MAO-A and MAO-B enzymes, leading to increased levels of neurotransmitters in the brain. Furthermore, its free radical scavenging properties and antagonism to the glutamatergic system contribute to its neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its neuroprotective effects can diminish with prolonged exposure. Long-term studies have shown that it can maintain its neuroprotective properties and reduce oxidative stress in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant neuroprotective and antidepressant-like effects. At higher doses, it can lead to adverse effects such as increased oxidative stress and potential toxicity. It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO and COMT, influencing the metabolism of monoamines like dopamine and serotonin. The compound’s ability to inhibit MAO activity and shift dopamine catabolism towards COMT-dependent O-methylation plays a significant role in its neuroprotective effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its neuroprotective effects. The compound’s interaction with transporters and binding proteins facilitates its distribution and localization within specific cellular compartments .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The compound’s activity and function are closely linked to its localization within these compartments .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-Metil-1,2,3,4-tetrahidro-isoquinolina-6,7-diol se puede lograr a través de varias rutas sintéticas. Un método común involucra la reacción de Pictet-Spengler, donde los derivados de feniletilamina reaccionan con aldehídos en presencia de un catalizador ácido para formar tetrahidroisoquinolinas . Las condiciones de reacción típicamente involucran calentar los reactivos en un medio ácido, como ácido clorhídrico, a temperaturas elevadas.
Métodos de Producción Industrial
La producción industrial de 1-Metil-1,2,3,4-tetrahidro-isoquinolina-6,7-diol puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía, puede mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-Metil-1,2,3,4-tetrahidro-isoquinolina-6,7-diol experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo se pueden utilizar para oxidar los grupos hidroxilo para formar quinonas.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio pueden reducir el compuesto para formar derivados dihidro.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo metilo o en los grupos hidroxilo, utilizando reactivos como haluros de alquilo o cloruros de acilo.
Productos Mayores
Los productos principales formados a partir de estas reacciones incluyen quinonas, derivados dihidro e isoquinolinas sustituidas, dependiendo de las condiciones de reacción y los reactivos específicos utilizados.
Comparación Con Compuestos Similares
1-Metil-1,2,3,4-tetrahidro-isoquinolina-6,7-diol se puede comparar con otros compuestos similares, como:
1,2,3,4-Tetrahidroisoquinolina: Carece de los grupos metilo e hidroxilo, lo que resulta en diferentes actividades biológicas y menores propiedades neuroprotectoras.
1-Metil-1,2,3,4-tetrahidroisoquinolina: Estructura similar pero sin los grupos hidroxilo, lo que lleva a diferencias en la reactividad y los efectos biológicos.
2-Metil-3,4-dihidro-1H-isoquinolina-4,6,7-triol: Contiene grupos hidroxilo adicionales, lo que puede mejorar sus propiedades antioxidantes.
La singularidad de 1-Metil-1,2,3,4-tetrahidro-isoquinolina-6,7-diol radica en su patrón de sustitución específico, que contribuye a sus distintas actividades biológicas y aplicaciones terapéuticas potenciales.
Propiedades
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6/h4-6,11-13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRKLUSXDYATLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862117 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (R)-Salsolinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
525-72-4 | |
| Record name | (RS)-Salsolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=525-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salsolinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALSOLINOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51619CO22Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (R)-Salsolinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the neuroprotective potential of salsolinol enantiomers?
A2: Interestingly, recent in vitro studies have shown that both the R and S enantiomers of salsolinol, when isolated from the racemic mixture, exhibit neuroprotective properties in human dopaminergic SH-SY5Y neuroblastoma cells at a concentration of 50 μM. [] This finding suggests a potential dual role of salsolinol in neuronal survival, depending on its enantiomeric form and concentration. Moreover, N-methyl-(R)-salsolinol did not show toxicity towards SH-SY5Y cells up to a concentration of 750 μM. [] Molecular docking studies also indicate distinct binding affinities of salsolinol enantiomers to dopamine D2 receptors, suggesting different pharmacological profiles. [] Further research is crucial to understand the therapeutic potential of these enantiomers and their potential applications in Parkinson's disease treatment.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

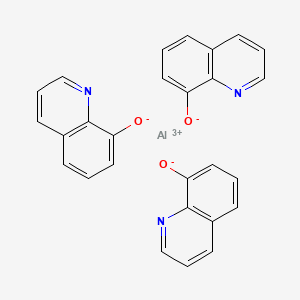
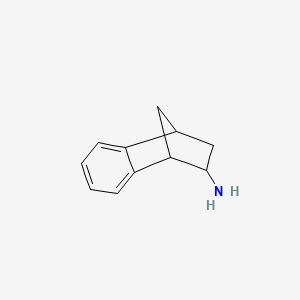
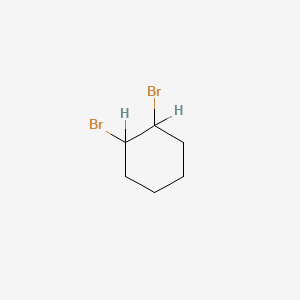
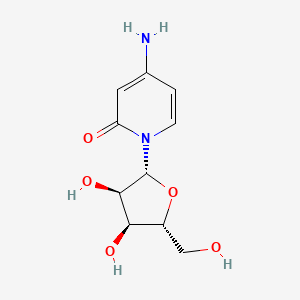

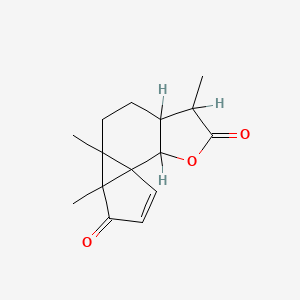
![10H-1,2,4-Triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole, 3,10-dimethyl-](/img/structure/B1204523.png)

